molecular formula C9H8ClN3O2 B124160 Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate CAS No. 20367-38-8

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate

Cat. No. B124160
CAS RN: 20367-38-8
M. Wt: 225.63 g/mol
InChI Key: VLEJNRYXCWJNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate is a chemical compound with the CAS Number: 20367-38-8 and Linear Formula: C9H8ClN3O2 . It is an impurity for Fenbendazole , an anthelmintic (Nematodes) .


Molecular Structure Analysis

The molecular structure of Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate consists of nine carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms . The InChI Code is 1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) .


Physical And Chemical Properties Analysis

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate is a solid substance . It has a molecular weight of 225.63 . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

1. Antimycotic Activity

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate derivatives have been studied for their antimycotic activity. A series of these compounds, including (benzo[b]thienyl)methyl ethers, showed promising preliminary antimycotic data, indicating potential use as antifungal agents (Raga et al., 1992).

2. Anticancer Applications

Research on derivatives of methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate has shown potential anticancer applications. For instance, benzimidazole–thiazole derivatives displayed significant anticancer activity against various cancer cell lines (Nofal et al., 2014). Additionally, novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides showed significant cytotoxic activity against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020).

3. Anthelmintic Properties

Several studies have highlighted the anthelmintic properties of methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate derivatives. For instance, its efficacy against parasites in sheep was demonstrated, showing high efficacy against certain trematodes (Reyes et al., 2008). Similarly, other derivatives exhibited significant anthelmintic activity in various animals (Bochis et al., 1981).

4. Structural and Spectral Studies

Structural and spectral studies have been conducted on methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate and its derivatives, providing insights into their molecular structure, which is crucial for their potential applications in various fields (Das et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

While specific future directions for Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate were not found in the search results, it’s worth noting that imidazole and its derivatives have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests potential future research directions in exploring the properties and applications of Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate and similar compounds.

properties

IUPAC Name

methyl N-(6-chloro-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEJNRYXCWJNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437546
Record name Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate

CAS RN

20367-38-8
Record name Carbamic acid, N-(6-chloro-1H-benzimidazol-2-yl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020367388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL (5-CHLORO-2-BENZIMIDAZOLYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV37KZ4CRU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate
Reactant of Route 6
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.